molecular formula C10H8Cl2O3 B189063 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid CAS No. 50597-19-8

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

Cat. No.: B189063
CAS No.: 50597-19-8
M. Wt: 247.07 g/mol
InChI Key: DPCXOOJTAKKWIC-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring a 3,4-dichlorophenyl group attached to a ketone-bearing carbon chain. Its synthesis is typically achieved via Friedel-Crafts acylation, where succinic anhydride reacts with 1,2-dichlorobenzene under optimized conditions (mole ratio 1:6, 60°C, 4 hours), yielding a 94% product . Studies highlight its role as a precursor for kynurenine 3-hydroxylase inhibitors, which are relevant in neurodegenerative disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method involves the reaction of 3,4-dichlorophenylacetic acid with acetic anhydride . The reaction conditions often require refluxing in an appropriate solvent such as benzene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid

The synthesis typically involves multi-step organic reactions, which can be modified based on the desired yield and purity. Key steps may include:

  • Formation of the Oxobutanoic Acid Backbone : Utilizing appropriate starting materials to construct the oxobutanoic acid framework.
  • Substitution Reactions : Introducing the dichlorophenyl group through electrophilic aromatic substitution.
  • Purification : Employing crystallization or chromatography techniques to isolate the final product.

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical lead in developing drugs targeting neurodegenerative diseases. Its role as an inhibitor of kynurenine 3-hydroxylase links it to pathways involved in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's chorea .

Table 1: Biological Activities Related to Neurodegenerative Diseases

DiseaseMechanism of ActionReferences
Alzheimer's DiseaseInhibition of kynurenine pathway
Parkinson's DiseasePotential neuroprotective effects
Huntington's ChoreaModulation of excitatory amino acid receptors

Biological Interactions

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Potential anti-inflammatory effects observed in preclinical studies.

Table 2: Antimicrobial Activity of Derivatives

Compound NameActivity AgainstEfficacy Level
This compoundGram-positive bacteriaHigh
This compoundGram-negative bacteriaModerate

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block in organic synthesis for creating more complex molecules. Its unique structure allows for versatile applications in developing new materials and chemical products .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • A study demonstrated its inhibitory effects on kynurenine 3-hydroxylase with an IC50 value indicating significant potency .
  • Another research project explored its interactions with biological receptors using molecular docking simulations, revealing high binding affinities that suggest potential therapeutic uses .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The biological and physicochemical properties of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid are influenced by substituent modifications on the phenyl ring or the butanoic acid chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Source
This compound 3,4-Cl₂ 263.08 Kynurenine 3-hydroxylase inhibition
4-((3,4-Dichlorophenyl)amino)-4-oxobutanoic acid (47) 3,4-Cl₂, amino group 324.13 Antivirulence agent against Pseudomonas
4-(3,4-Difluorophenyl)-4-oxobutanoic acid 3,4-F₂ 230.14 Metabolite identification
2-Hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid (8) 3,4-Cl₂, 2-hydroxy 279.09 Potent kynurenine 3-hydroxylase inhibitor
4-(3,5-Dichloro-4-propylphenyl)-4-oxobutanoic acid 3,5-Cl₂, 4-propyl 307.18 COX-2 inhibition (IC₅₀: 0.42 µM)
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid 3,4-(OCH₃)₂ 238.24 Limited bioactivity; safety hazards noted

Impact of Substituents on Activity

  • Halogen Substitution : Chlorine atoms at the 3,4-positions enhance electron-withdrawing effects, increasing binding affinity to enzymes like kynurenine 3-hydroxylase. Fluorine analogs (e.g., 3,4-difluoro derivatives) exhibit reduced molecular weight and altered pharmacokinetics due to lower lipophilicity .
  • Functional Group Modifications: The addition of a 2-hydroxy group (compound 8) improves inhibitory potency against kynurenine 3-hydroxylase compared to the parent compound . Amino-substituted derivatives (e.g., compound 47) demonstrate antivirulence activity, likely due to enhanced hydrogen bonding with bacterial targets .
  • Ring Position and Bulkiness : Propyl or cyclohexyl groups (e.g., 4-propyl-3,5-dichloro derivative) increase steric bulk, enhancing COX-2 selectivity .

Research Findings and Implications

  • Enzyme Inhibition : Compound 8 shows 10-fold greater potency than the parent acid in kynurenine 3-hydroxylase inhibition, underscoring the role of hydroxyl groups in active-site interactions .
  • Antimicrobial Activity: Heterocyclic derivatives (e.g., pyridazinones) derived from this compound exhibit broad-spectrum antimicrobial effects, with MIC values as low as 8 µg/mL against S. aureus .

Biological Activity

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, also known as PCPA (Phenyl-4-oxobutanoic acid), is a compound notable for its potential biological activities, particularly in the context of neuroprotection and inflammation. Its structure, characterized by a dichlorophenyl group attached to a 4-oxobutanoic acid moiety, suggests diverse reactivity and interaction capabilities with biological systems.

  • Molecular Formula : C16H11Cl3O3
  • Molecular Weight : 357.61 g/mol
  • Structural Characteristics : The compound contains two stereogenic centers, allowing it to act as a chiral auxiliary in asymmetric synthesis. This property enhances its utility in drug development and synthesis of biologically active compounds.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly as an inhibitor of kynurenine 3-hydroxylase (KMO). This enzyme is crucial in the kynurenine pathway of tryptophan metabolism, which is linked to various neurological disorders.

Kynurenine 3-hydroxylase is involved in the production of neurotoxic metabolites. Inhibition of this enzyme can mitigate excitotoxicity and neuroinflammation, making PCPA a candidate for therapeutic strategies against conditions such as Alzheimer's disease and other neurodegenerative disorders.

In Vitro Studies

Recent in vitro studies have demonstrated that derivatives of PCPA effectively inhibit KMO activity. The structure-activity relationship (SAR) analysis has revealed that modifications to the compound can enhance its inhibitory effects:

ModificationEffect on KMO Inhibition
Methyl group additionIncreased potency
Hydroxyl substitutionDecreased activity
Alteration of the phenyl groupVariable effects depending on substituents

These findings suggest that careful structural modifications can optimize the compound's biological efficacy.

Anti-inflammatory Properties

PCPA has also been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce pro-inflammatory cytokine levels in cell cultures, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Neuroprotective Effects :
    A study conducted by researchers at the University of Ural investigated the neuroprotective effects of PCPA in animal models of neurodegeneration. Results showed significant reduction in neuronal loss and improvement in cognitive functions following treatment with PCPA derivatives.
  • Anti-inflammatory Activity :
    Research published in Pharmaceutical Chemistry Journal highlighted the anti-inflammatory effects of PCPA analogs. The study reported a decrease in inflammation markers in both in vitro and in vivo models, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The following table compares PCPA with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
7-(3,4-Dichlorophenyl)-7-oxoheptanoic acidC13H10Cl2O3Heptanoic backboneAnti-inflammatory
6-(3,4-Dichlorophenyl)-6-oxohexanoic acidC12H9Cl2O3Hexanoic chainEnzyme inhibition
8-(3,4-Dichlorophenyl)-8-oxooctanoic acidC14H12Cl2O3Octanoic backboneDrug design applications
5-(3,4-Dichlorophenyl)-5-oxovaleric acidC11H8Cl2O3Valeric structureBiological target interactions

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid, and how is purity validated?

  • Answer : The compound is typically synthesized via Friedel-Crafts acylation using maleic anhydride and dichlorobenzene derivatives, followed by hydrolysis . Alternative routes include Knoevenagel condensation with substituted benzaldehydes under alkaline conditions, as seen in fluorophenyl analogs . Purity is validated using HPLC (reversed-phase C18 column, acetonitrile/water mobile phase) and corroborated by 1^1H/13^13C NMR (e.g., ketone carbonyl resonance at ~200 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How do electron-withdrawing chlorine substituents on the phenyl ring influence the compound’s reactivity in nucleophilic additions?

  • Answer : The 3,4-dichloro groups enhance electrophilicity at the ketone via resonance and inductive effects, facilitating nucleophilic attacks (e.g., by hydrazines or amines). This is evident in reactions with antipyrin, where the ketone undergoes condensation to form hydrazone or pyridazinone derivatives . Comparative studies with fluorophenyl analogs show slower reaction kinetics due to fluorine’s weaker electron-withdrawing effect .

Q. What spectroscopic techniques are optimal for characterizing this compound and its derivatives?

  • Answer : Key techniques include:

  • FT-IR : Confirms ketone (C=O stretch at ~1700 cm1^{-1}) and carboxylic acid (broad O-H stretch at ~2500–3000 cm1^{-1}) functionalities .
  • NMR : 1^1H NMR identifies aromatic protons (δ 7.4–8.1 ppm, doublets) and α-protons to the ketone (δ 3.1–3.5 ppm). 13^13C NMR resolves the carbonyl carbons (ketone at ~200 ppm, carboxylic acid at ~175 ppm) .
  • X-ray crystallography : Determines stereochemistry in crystalline derivatives, such as pyridazinones .

Advanced Research Questions

Q. How can the ketone group in this compound be functionalized to synthesize bioactive heterocycles?

  • Answer : The ketone undergoes condensation reactions with nucleophiles like antipyrin or phenylhydrazine to form hydrazones, which cyclize under acidic or thermal conditions. For example:

  • Reaction with antipyrin in dry benzene yields 4-antipyrinyl derivatives, which further react with hydrazines to form pyridazinones (Scheme 1 in ).
  • Michael addition with thioglycolic acid produces sulfanyl derivatives, enhancing solubility for biological assays . Optimized conditions (e.g., ethanol reflux, 72 hours) achieve >80% yields .

Q. What strategies resolve enantiomers in derivatives of this compound?

  • Answer : Chiral derivatization using (-)-menthol or (+)-α-methylbenzylamine followed by HPLC (chiral stationary phase, e.g., Chiralpak AD-H) resolves enantiomers. Asymmetric catalysis (e.g., BINOL-phosphoric acid catalysts) directly synthesizes enantiopure pyridazinones, with enantiomeric excess (ee) verified by circular dichroism (CD) .

Q. How do computational methods predict the bioactivity of novel derivatives, and how do they align with experimental data?

  • Answer : Docking studies (AutoDock Vina) model interactions with target enzymes (e.g., COX-2 or Kynurenine-3-hydroxylase). QSAR models using Hammett σ constants for substituents correlate logP with antimicrobial IC50_{50} values. For example, derivatives with electron-withdrawing groups show enhanced binding to COX-2 (ΔG = -9.2 kcal/mol) . Experimental MIC values against S. aureus (2–8 µg/mL) align with predictions .

Q. Data Contradictions and Mitigation

  • Synthetic Yields : reports 72-hour reaction times for pyridazinones, while fluorophenyl analogs in require shorter durations (24 hours). Mitigation: Optimize temperature (70°C vs. 25°C) and catalyst loading.
  • Bioactivity Variability : Antimicrobial activity varies with substituent position. For example, 3,4-dichloro derivatives outperform 4-chloro analogs in antifungal assays. Use combinatorial libraries to map structure-activity relationships .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCXOOJTAKKWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302592
Record name 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50597-19-8
Record name 50597-19-8
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Record name 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
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Record name 4-(3,4-Dichlorophenyl)-4-oxobutyric acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

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